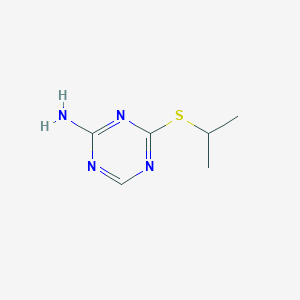

4-(Isopropylthio)-1,3,5-triazin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

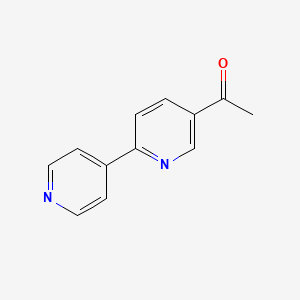

The compound "4-(Isopropylthio)-1,3,5-triazin-2-amine" is a derivative of 1,3,5-triazine, which is a class of nitrogen-containing heterocycles. The triazine ring is a versatile scaffold in medicinal chemistry and materials science due to its three nitrogen atoms, which can participate in various chemical reactions and interactions. The isopropylthio substituent suggests that the compound may have lipophilic properties and potential for further functionalization.

Synthesis Analysis

The synthesis of triazine derivatives often involves the substitution of different functional groups onto the triazine ring. For example, the synthesis of 2-amino-4-(m-acylaminoanilino)-6-isopropenyl-1,3,5-triazines involves the reaction of 2-amino-4-(m-aminoanilino)-6-isopropenyl-1,3,5-triazine with various acyl chlorides . Although the specific synthesis of "4-(Isopropylthio)-1,3,5-triazin-2-amine" is not detailed in the provided papers, similar synthetic strategies could be employed, such as nucleophilic substitution reactions.

Molecular Structure Analysis

The molecular structure of triazine derivatives can be studied using spectroscopic methods such as NMR, IR, and UV/Vis spectroscopy, as well as X-ray crystallography . These techniques can provide information about the electronic structure, tautomeric forms, and the spatial arrangement of atoms within the molecule. The presence of the isopropylthio group in "4-(Isopropylthio)-1,3,5-triazin-2-amine" would influence the molecule's overall geometry and electronic distribution.

Chemical Reactions Analysis

Triazine derivatives can participate in various chemical reactions, including nucleophilic substitutions, cyclocondensations, and hydrogen bonding interactions . The reactivity of "4-(Isopropylthio)-1,3,5-triazin-2-amine" would be influenced by the electron-withdrawing or donating properties of the isopropylthio group and the availability of the nitrogen atoms for bonding.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives, such as glass transition temperatures and melting points, can be influenced by the nature of the substituents on the triazine ring . For example, long acyl side-chains can lead to crystallinity and specific melting temperatures. The isopropylthio group in "4-(Isopropylthio)-1,3,5-triazin-2-amine" would contribute to the compound's hydrophobic character and could affect its melting point and solubility in organic solvents.

科学的研究の応用

Synthesis and Chemical Properties

Synthesis Techniques : Various synthetic methods have been explored for triazine derivatives, including 4-(Isopropylthio)-1,3,5-triazin-2-amine. For instance, one study demonstrates a practical synthesis for 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines, highlighting the use of the trichloromethyl moiety as a leaving group in nucleophilic substitutions with various amines (Lim, Dolzhenko, & Dolzhenko, 2014).

Chemical Properties and Reactions : The reactivity and chemical properties of related triazine compounds have been studied, such as the tandem deprotonation/azide-tetrazole tautomerization of similar triazine derivatives in dimethylsulfoxide solutions. These insights help in understanding the chemistry and potential applications of triazine derivatives including 4-(Isopropylthio)-1,3,5-triazin-2-amine (Chapyshev & Ushakov, 2015).

Biological and Medicinal Applications

Biological Screening : Some triazine derivatives have been identified as Calcitonin Gene-Related Peptide (CGRP) receptor antagonists through broad biological activity screening, which can provide insights into the potential biological applications of 4-(Isopropylthio)-1,3,5-triazin-2-amine (Lim, Dolzhenko, & Dolzhenko, 2014).

Potential Anticancer Properties : Another study reported the synthesis of 4-aryl-6-cycloamino-1,3,5-triazin-2-amines and identified potent antileukemic activity in some compounds, indicating the potential of related triazine compounds in cancer treatment (Dolzhenko et al., 2021).

Carbonic Anhydrase Inhibition : Certain triazine derivatives, synthesized by incorporating 1,3,5-triazine moieties, have shown significant inhibition of human carbonic anhydrases, suggesting their potential in treating diseases like cancer, obesity, and glaucoma (Lolak et al., 2019).

Material Science and Polymer Chemistry

Optical Properties and Electron Mobility : Studies on alternating copolymers of substituted 1,3,5-triazine reveal their potential in material science, such as being used for photoluminescent materials with significant electron drift mobility (Yamamoto et al., 2006).

Synthesis of Polymers : New comb-like polymers have been synthesized from isopropenyl-1,3,5-triazines, highlighting the versatility of triazine derivatives in polymer science (Kunisada et al., 1991).

特性

IUPAC Name |

4-propan-2-ylsulfanyl-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4S/c1-4(2)11-6-9-3-8-5(7)10-6/h3-4H,1-2H3,(H2,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUGCOEGULXXBQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NC=NC(=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201240700 |

Source

|

| Record name | 1,3,5-Triazin-2-amine, 4-[(1-methylethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201240700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Isopropylthio)-1,3,5-triazin-2-amine | |

CAS RN |

1415719-22-0 |

Source

|

| Record name | 1,3,5-Triazin-2-amine, 4-[(1-methylethyl)thio]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1415719-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazin-2-amine, 4-[(1-methylethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201240700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,7-Dichlorothieno[2,3-d]pyridazine](/img/structure/B1323161.png)

![Ethyl [isopropyl(methyl)amino]acetate](/img/structure/B1323177.png)

![N-[(dimethylamino)carbonyl]glycine](/img/structure/B1323178.png)